molecular formula C15H15NO B1455742 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one CAS No. 1271080-79-5

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one

Cat. No. B1455742
M. Wt: 225.28 g/mol
InChI Key: GDYBAGYZRWPQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one, also known as 3-MMC, is a synthetic cathinone that belongs to the family of amphetamines. It is a designer drug that has gained popularity in recent years due to its stimulating effects. The compound is a white crystalline powder that is usually taken orally, intranasally, or intravenously. 3-MMC is not a controlled substance in most countries, but its use is still considered dangerous due to its potential for addiction and abuse.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one derivatives have been synthesized and evaluated for their antimicrobial activities. In a study by Chate et al. (2013), chromones were synthesized via cyclodehydration of corresponding 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione under ultrasound irradiation. These compounds demonstrated potent antibacterial and antifungal activities.

α1 Receptor Antagonistic Activity

Research by Hon (2013) focused on synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol with α1 receptor antagonistic activity. These derivatives were created through a two-step synthesis process and showed promising α1 receptor antagonistic activity.

Glycine Transporter 1 Inhibition

A study by Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased the cerebrospinal fluid concentration of glycine in rats.

Photocleavable Structures and Photoinitiators

R. Liska & D. Herzog (2004) synthesized novel pyridine-based type I photoinitiators. These initiators demonstrated absorption characteristics similar to commercially available hydroxyalkylphenone and were effective in the polymerization kinetics of lauryl acrylate.

Reduction of Nitro Aromatic Compounds

Giomi et al. (2011) reported that (2-pyridyl)phenyl methanol can act as a hydrogen donor for the reduction of nitro aromatic and heteroaromatic compounds. This process allows the formation of β-amino esters through a domino process involving reduction and conjugate addition steps.

Microwave-Assisted Synthesis and Anticancer Activity

Hadiyal et al. (2020) developed a microwave-assisted synthesis for polysubstituted 4H-Pyran derivatives, showing significant anticancer activity against various human cancer cell lines.

properties

IUPAC Name

1-(3-methylphenyl)-3-pyridin-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-4-2-5-13(8-12)9-15(17)10-14-6-3-7-16-11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYBAGYZRWPQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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